molecular formula C23H16ClNO2 B2971877 1-benzyl-3-(4-chlorobenzoyl)-1,4-dihydroquinolin-4-one CAS No. 866341-22-2

1-benzyl-3-(4-chlorobenzoyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2971877
CAS No.: 866341-22-2
M. Wt: 373.84
InChI Key: ASCVWEQBPKZPMV-UHFFFAOYSA-N
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Description

1-benzyl-3-(4-chlorobenzoyl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a benzyl group, a chlorobenzoyl group, and a dihydroquinolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(4-chlorobenzoyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzoyl chloride with 1-benzyl-1,4-dihydroquinolin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(4-chlorobenzoyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzyl and chlorobenzoyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline compounds.

Scientific Research Applications

1-benzyl-3-(4-chlorobenzoyl)-1,4-dihydroquinolin-4-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(4-chlorobenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-3-(4-chlorobenzoyl)-6-methoxyquinolin-4-one
  • 1-benzyl-3-(4-chlorobenzoyl)-6,7-dimethoxyquinolin-4-one

Comparison

Compared to similar compounds, 1-benzyl-3-(4-chlorobenzoyl)-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern and the presence of both benzyl and chlorobenzoyl groups. These structural features contribute to its distinct chemical reactivity and potential applications. For instance, the presence of the chlorobenzoyl group can enhance its biological activity, making it a valuable compound for medicinal research.

Properties

IUPAC Name

1-benzyl-3-(4-chlorobenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO2/c24-18-12-10-17(11-13-18)22(26)20-15-25(14-16-6-2-1-3-7-16)21-9-5-4-8-19(21)23(20)27/h1-13,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCVWEQBPKZPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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